4-nitrophenyl-beta-D-cellobioside

Descripción

Historical Context of Chromogenic Substrates in Biochemical Research

The use of chromogenic substrates in biochemical research represents a significant advancement in the study of enzyme kinetics and activity. These compounds are synthetically produced, colorless molecules that, upon enzymatic cleavage, release a colored chemical group known as a chromophore. dcfinechemicals.com The intensity of the resulting color is proportional to the enzyme's activity and can be measured spectrophotometrically, allowing for both qualitative and quantitative analysis of enzymes. dcfinechemicals.comquora.com

The introduction of chromogenic peptide substrates in the early 1970s revolutionized research, particularly in the field of coagulation. nih.gov These substrates enabled the development of assays for enzymes, proenzymes, and inhibitors within the coagulation system. nih.gov Initially, the high cost and the need for manual, time-consuming assays limited their widespread adoption to specialized laboratories. nih.gov However, with the advent of automated methods and microtiter plates, these assays became more accessible and are now standard in many hospital and research laboratories. nih.gov

Chromogenic substrates are designed to mimic the natural substrate for a specific enzyme, ensuring high selectivity. dcfinechemicals.com Their application is diverse, spanning techniques like ELISA, Western blot, immunohistochemistry, and microbial detection in culture media. dcfinechemicals.com Common enzymes studied using these substrates include alkaline phosphatase, β-galactosidase, and horseradish peroxidase. dcfinechemicals.comvaia.com The principle behind their use is the enzymatic reaction that cleaves the bond between the substrate and the chromophore, leading to a visible color change. dcfinechemicals.com For instance, the combination of Bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP) and Nitro blue tetrazolium chloride (NBT) is a widely used chromogenic substrate system for detecting alkaline phosphatase activity, producing a distinct dark purple color. dcfinechemicals.com

Significance of 4-Nitrophenyl-β-D-Cellobioside as a Cellobiose (B7769950) Analog and Enzyme Substrate

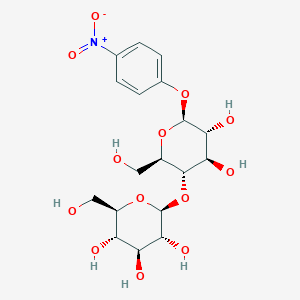

4-Nitrophenyl-β-D-cellobioside (pNPC) is a disaccharide that serves as a crucial tool in enzymology. caymanchem.comscbt.com It is a synthetic analog of cellobiose, which is a disaccharide composed of two β-glucose units linked by a β(1→4) bond. In pNPC, the hydroxyl group at the anomeric carbon of one of the glucose units is replaced by a 4-nitrophenyl group. This modification makes it a chromogenic substrate, as the enzymatic cleavage of the glycosidic bond releases 4-nitrophenol (B140041) (pNP), a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm. biosynth.com

The structural similarity of 4-nitrophenyl-β-D-cellobioside to cellobiose allows it to be recognized and processed by cellulolytic enzymes, particularly cellobiohydrolases and certain endoglucanases. moleculardepot.comresearchgate.net This makes it an invaluable substrate for assaying the activity of these enzymes. scbt.com The release of the chromophore provides a simple and continuous method to monitor enzyme activity, facilitating kinetic studies and enzyme characterization.

The hydrolysis of 4-nitrophenyl-β-D-cellobioside by the catalytic domain of the endocellulase Cel5A from Thermobifida fusca has been studied in detail. The primary reaction pathway is the hydrolysis of the aglyconic bond, which results in the formation of cellobiose and 4-nitrophenol. researchgate.net However, a competing transglycosylation pathway has also been observed, leading to the production of cellotriose (B13521) and 4-nitrophenyl-β-D-glucoside. researchgate.net This dual reactivity highlights the complexity of enzymatic reactions with this substrate and provides a means to study the hydrolytic versus transglycosylating activity of glycosidases.

Table 1: Properties of 4-Nitrophenyl-β-D-Cellobioside

| Property | Value |

| Alternate Names | p-Nitrophenyl-beta-D-cellobioside scbt.com |

| CAS Number | 3482-57-3 caymanchem.comscbt.com |

| Molecular Formula | C₁₈H₂₅NO₁₃ caymanchem.comscbt.com |

| Molecular Weight | 463.39 g/mol scbt.com |

| Purity | ≥98% caymanchem.comscbt.com |

| Appearance | Crystalline solid caymanchem.com |

| Solubility | PBS (pH 7.2): 1 mg/ml caymanchem.com |

| Maximum Absorbance (λmax) | 220, 302 nm caymanchem.com |

Overview of Enzymatic Hydrolysis Mechanisms in Glycosidases

Glycoside hydrolases, or glycosidases, are a vast and diverse class of enzymes that catalyze the cleavage of glycosidic bonds in carbohydrates or between a carbohydrate and a non-carbohydrate moiety. numberanalytics.comcazypedia.org These enzymes are fundamental to numerous biological processes, including the breakdown of biomass, cellular digestion, and pathogenesis. numberanalytics.com The classification of these enzymes is maintained in the Carbohydrate-Active enZyme (CAZy) database, which groups them into families based on amino acid sequence similarities. numberanalytics.com

The hydrolysis of the glycosidic bond by glycosidases typically occurs through one of two major mechanisms, as first proposed by Koshland: a retaining mechanism or an inverting mechanism. numberanalytics.comcazypedia.org Both mechanisms involve general acid catalysis, requiring two critical carboxylic acid residues in the enzyme's active site. cazypedia.org

Retaining Mechanism: This is a two-step, double-displacement mechanism. cazypedia.org In the first step, one of the carboxylic acid residues acts as a nucleophile, attacking the anomeric carbon and forming a covalent glycosyl-enzyme intermediate. Simultaneously, the other carboxylic acid residue acts as an acid, protonating the glycosidic oxygen and facilitating the departure of the aglycon (the non-carbohydrate part). cazypedia.org In the second step, a water molecule, activated by the second carboxylic acid residue now acting as a base, attacks the anomeric carbon of the intermediate, hydrolyzing it and releasing the sugar with a net retention of the anomeric stereochemistry. cazypedia.org

Inverting Mechanism: This is a single-step, single-displacement mechanism. In this case, the two carboxylic acid residues are positioned further apart in the active site. One residue acts as a general base, activating a water molecule to directly attack the anomeric carbon, while the other residue acts as a general acid, protonating the glycosidic oxygen. researchgate.net This direct displacement by water results in an inversion of the anomeric stereochemistry. numberanalytics.com

While these are the classical mechanisms, researchers have discovered alternative pathways for glycosidic bond cleavage. acs.org For example, some glycosidases in families GH4 and GH109 utilize a mechanism involving NAD⁺-mediated oxidation at C3, which leads to elimination and subsequent hydration. acs.org

Scope of Research Applications for 4-Nitrophenyl-β-D-Cellobioside

The unique properties of 4-nitrophenyl-β-D-cellobioside make it a versatile tool in a variety of research applications, primarily centered on the study of cellulolytic enzymes.

Enzyme Characterization: It is widely used to characterize the function and kinetics of cellulases. For instance, it has been instrumental in studying endoglucanase 1 from Trichoderma harzianum, β-glucosidase from Thermoanaerobacterium xylanolyticum, and aryl β-glucosidases from Aspergillus oryzae. caymanchem.com It is also used to differentiate between the main cellulolytic components in enzyme preparations. researchgate.net

Biofuel Research: In the context of biofuel production, which relies on the enzymatic breakdown of lignocellulosic biomass, 4-nitrophenyl-β-D-cellobioside is used to screen for and characterize novel cellulases. nih.gov The efficiency of converting cellulose (B213188) to fermentable sugars is a critical bottleneck, and this substrate aids in identifying enzymes with high activity and desirable properties. nih.gov

Metagenomic Studies: Researchers use 4-nitrophenyl-β-D-cellobioside in functional metagenomic screening to discover new cellulase (B1617823) genes from environmental samples. For example, it was used to identify a novel GH3 β-xylosidase from a goat rumen metagenomic library and a monospecific endo-β-1,4-glucanase from a rhizosphere metagenomic library. moleculardepot.comnih.gov

Inhibitor Studies: The substrate is also valuable for studying the inhibition of cellulolytic enzymes. For example, it was used to demonstrate how cellobiose dehydrogenase enhances the activity of cellobiohydrolase I by alleviating product inhibition. moleculardepot.com

Table 2: Examples of Enzymes Studied Using 4-Nitrophenyl-β-D-Cellobioside

| Enzyme | Source Organism | Research Focus |

| Endoglucanase 1 (Cel7B) | Trichoderma harzianum | Characterization of a highly acidic and promiscuous carbohydrate-active enzyme. caymanchem.com |

| β-Glucosidase | Thermoanaerobacterium xylanolyticum | Functional characterization. caymanchem.com |

| Aryl β-glucosidases (GH3) | Aspergillus oryzae | Purification and enzymatic characterization. caymanchem.com |

| Endo-β-1,4-glucanase (CelRH5) | Rhizosphere Metagenome | Discovery and characterization of a novel monospecific cellulase. nih.gov |

| Cellulase (bifunctional) | Bacillus sp. D04 | Characterization of an enzyme with both exo- and endoglucanase activity. moleculardepot.com |

| Cellobiohydrolase (XynA) | Penicillium funiculosum | Redefinition as a GH7 cellobiohydrolase. moleculardepot.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYJZWFYUSNIPN-KFRZSCGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3482-57-3 | |

| Record name | 4-Nitrophenyl beta-cellobioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis and Derivatization Methodologies for 4 Nitrophenyl β D Cellobioside

Chemical Synthesis Pathways and Optimizations

The chemical synthesis of 4-nitrophenyl-β-D-cellobioside primarily relies on the formation of a glycosidic bond between cellobiose (B7769950) and p-nitrophenol. This process often involves the activation of the anomeric carbon of cellobiose to facilitate nucleophilic attack by the phenolic hydroxyl group.

Condensation Reactions with p-Nitrophenol and Cellobiose

A foundational method for synthesizing 4-nitrophenyl-β-D-cellobioside involves the direct condensation of cellobiose with p-nitrophenol. chemsynlab.com To achieve this, the cellobiose molecule is typically first acetylated to protect the hydroxyl groups and to install a good leaving group at the anomeric position (C1). A common precursor is octa-O-acetyl-α,β-cellobiose, which can be converted to the more reactive acetobromocellobiose (α-cellobiosyl bromide).

The classical Koenigs-Knorr reaction is a widely employed strategy. wikipedia.org In this method, a glycosyl halide, such as acetobromocellobiose, is reacted with an alcohol—in this case, p-nitrophenol. The reaction is promoted by a heavy metal salt, which acts as a halide acceptor, facilitating the formation of the glycosidic bond. wikipedia.orgslideshare.net The final step involves the deprotection (e.g., deacetylation) of the protected glycoside to yield the final product. The stereochemical outcome of the Koenigs-Knorr reaction, particularly the formation of the desired β-glycoside, is often influenced by the choice of protecting groups on the sugar. The presence of an acetyl group at the C2 position typically directs the formation of the 1,2-trans product (the β-anomer) through neighboring group participation. wikipedia.org

Catalytic Approaches in Chemical Synthesis

Various catalysts and promoters have been optimized to improve the efficiency and stereoselectivity of the condensation reaction. In the original Koenigs-Knorr method, silver carbonate was used as the promoter. wikipedia.org Over the years, other heavy metal salts have been introduced to promote the reaction, including mercuric bromide/mercuric oxide, mercuric cyanide, and silver triflate. wikipedia.org

More contemporary and less toxic promoters have also been explored. For instance, cadmium carbonate has been successfully used as a promoter in the Koenigs-Knorr synthesis of related cycloalkyl glycosides, yielding the β-anomers exclusively. mdpi.comresearchgate.netnih.gov Optimization studies for similar glycosylation reactions have identified combinations like silver oxide and acetonitrile (B52724) as effective promoter and solvent systems. slideshare.net Lewis acids such as tin(IV) chloride (SnCl₄) have also been used to catalyze the glycosylation of acetylated sugar donors with p-nitrophenol for the synthesis of modified fucofuranoside analogs. researchgate.net

| Promoter/Catalyst | Reaction Type | Advantage/Observation |

| Silver Carbonate | Koenigs-Knorr | Original promoter for glycosyl halide activation. wikipedia.org |

| Mercuric Salts (e.g., Hg(CN)₂, HgBr₂) | Koenigs-Knorr | Alternative heavy metal salt promoters. wikipedia.org |

| Cadmium Carbonate | Koenigs-Knorr | Useful promoter for synthesizing β-glycopyranosides. mdpi.comresearchgate.netnih.gov |

| Tin(IV) Chloride (SnCl₄) | Lewis Acid Catalysis | Effective for glycosylation with acetylated sugar donors. researchgate.net |

Enzymatic Synthesis of 4-Nitrophenyl-β-D-Cellobioside and Analogs

Enzymatic synthesis offers a powerful alternative to chemical methods, often providing high regioselectivity and stereoselectivity under mild reaction conditions. Glycoside hydrolases, such as cellulases and β-glucosidases, which normally cleave glycosidic bonds, can be manipulated to catalyze their formation through transglycosylation. chemsynlab.comnih.gov

In vitro Enzymatic Synthesis Techniques

The in vitro synthesis of 4-nitrophenyl-β-D-cellobioside can be achieved using various cellulolytic enzymes. chemsynlab.com For example, β-glucosidases can catalyze the transfer of a glycosyl moiety from a donor substrate to an acceptor molecule. nih.govresearchgate.net In this context, an activated glycosyl donor (like p-nitrophenyl-β-D-glucopyranoside) can react with another sugar molecule, or the enzyme can catalyze the direct condensation of cellobiose and p-nitrophenol, although this is less common. The efficiency of the synthesis is dependent on the specific enzyme used, the concentrations of donor and acceptor substrates, and the reaction conditions (pH, temperature). Enzymes from various sources, including Aspergillus niger, Trichoderma reesei, and Myceliophthora thermophila, have been characterized for their activity on pNP-cellobioside and related substrates. researchgate.netcaymanchem.comnih.gov

Self-Transfer Reactions in Enzymatic Preparation

A notable enzymatic pathway is transglycosylation, where a glycoside hydrolase transfers a glycosyl unit from a donor substrate to an acceptor molecule other than water. nih.govnih.gov When the donor and acceptor are the same molecule, this is referred to as a self-transfer reaction. For instance, studies on the hydrolysis of pNP-cellobioside by endocellulase Cel5A from Thermobifida fusca revealed a competing transglycosylation pathway alongside hydrolysis. nih.gov In this process, the enzyme cleaves the cellobiosyl moiety and transfers it to another pNP-cellobioside molecule, leading to the formation of longer p-nitrophenyl-cellooligosaccharides. A similar phenomenon has been observed where β-glucosidases catalyze transglycosylation reactions, potentially leading to the synthesis of oligosaccharides. nih.gov This transglycosylation activity is a key consideration in kinetic studies but can also be harnessed for the preparative synthesis of glycosides. nih.govnih.govcapes.gov.br

Synthesis of Modified 4-Nitrophenyl-β-D-Cellobioside Derivatives for Glycosidase Studies

To probe the active sites and catalytic mechanisms of glycosidases, researchers synthesize modified versions of 4-nitrophenyl-β-D-cellobioside. These derivatives often feature alterations to the sugar rings or the glycosidic linkage.

The synthesis of thio-analogues, where one of the oxygen atoms in the sugar ring or glycosidic bond is replaced by sulfur, provides valuable tools for studying enzyme-substrate interactions. For example, 4-nitrophenyl β-glycosides of 3-thio and 4-thio analogues of N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) have been synthesized. nih.gov These syntheses can be complex; for instance, creating the 3-thio analogues required the use of sulfamidate intermediates to avoid issues with neighboring group participation. nih.gov Similarly, 1,5-dithio-D-ribopyranoside derivatives of 4-nitrophenyl have been synthesized and shown to possess biological activity. nih.gov

Fluorinated carbohydrate analogues are also synthesized to study enzymatic mechanisms. The high electronegativity of fluorine can significantly alter the electronic properties of the sugar, affecting its binding and reactivity. The synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs has been achieved through deoxyfluorination of 1,6-anhydro-2-azido-β-D-hexopyranose precursors. nih.gov These key intermediates can then be converted into thioglycosides, which serve as donors for creating various glycosides. nih.gov Other modified substrates, such as 4-nitrophenyl-β-D-fucofuranoside, have been synthesized as analogues of galactofuranosides to investigate the importance of specific hydroxyl groups for enzyme interaction. researchgate.net Another example includes the synthesis of 4'-thionucleosides, which are synthetic nucleoside analogues used as leads in drug discovery. rsc.org

| Derivative Type | Synthetic Strategy Highlight | Purpose in Glycosidase Studies |

| Thio-analogues | Nucleophilic displacement of sulfonate derivatives; use of sulfamidate intermediates. nih.gov | Probing enzyme-substrate interactions; chemo-enzymatic synthesis of thio-oligosaccharides. nih.gov |

| Fluorinated Analogues | Nucleophilic deoxyfluorination of anhydro-azidohexopyranose precursors. nih.gov | Modulating protein affinity, metabolic stability, and lipophilicity. nih.gov |

| Fucofuranoside Analogues | Glycosylation of a fucofuranose donor with p-nitrophenol in the presence of SnCl₄. researchgate.net | Studying the influence of specific hydroxyl groups on substrate-enzyme interaction. researchgate.net |

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Methods for Purity and Identity Confirmation

Chromatographic techniques are fundamental in the analysis of 4-nitrophenyl-β-D-cellobioside, ensuring the purity of the compound which is critical for its use as a substrate in enzymatic assays. Both HPLC and TLC are powerful tools for separating the target compound from potential impurities, starting materials, or byproducts from its synthesis. chemsynlab.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone for the purity assessment of 4-nitrophenyl-β-D-cellobioside, with many commercial suppliers guaranteeing a purity of ≥98% or >98.0% as determined by this method. sigmaaldrich.comscbt.comtcichemicals.com The technique is particularly well-suited for analyzing non-volatile and thermally sensitive molecules like glycosides.

A common setup for analyzing nitrophenols and their derivatives involves a C18 column. The mobile phase often consists of a mixture of an aqueous buffer (like citrate (B86180) or ammonium (B1175870) acetate) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). chromatographyonline.com Detection is typically carried out using a UV detector, leveraging the chromogenic nature of the 4-nitrophenyl group.

Table 1: Illustrative HPLC Parameters for Analysis of Related Compounds

| Parameter | Value/Description |

|---|---|

| Column | C18, Porous Graphitized Carbon (PGC), or Hydrophilic Interaction (HILIC) |

| Mobile Phase | Acetonitrile/Water or Methanol/Aqueous Buffer (e.g., citrate, acetate) |

| Detection | UV or Refractive Index (RI) |

| Purity Standard | Typically ≥98% |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions during the synthesis of 4-nitrophenyl-β-D-cellobioside and for confirming its purity. chemsynlab.com Commercial preparations of the compound are often certified with a purity of ≥98% as determined by TLC. sigmaaldrich.com

A common mobile phase for the separation of cello-oligosaccharides, including 4-nitrophenyl-β-D-cellobioside, is a mixture of 1-butanol, acetic acid, and water. rjptonline.org After development, the spots on the TLC plate can be visualized using various reagents. For glycosides, spraying with a solution of diphenylamine (B1679370) in ethanol (B145695), hydrochloric acid, and acetic acid, followed by heating, yields colored spots. nih.gov Another effective visualization technique involves spraying the plate with a solution of sulfuric acid in ethanol and then heating it, which results in the charring of the carbohydrate components and the appearance of dark spots. nih.gov

Table 2: Typical TLC Conditions for 4-Nitrophenyl-β-D-cellobioside Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel |

| Mobile Phase | n-Butanol : Acetic Acid : Water |

| Visualization | Sulfuric acid spray with heating or Diphenylamine reagent |

Spectroscopic Characterization of 4-Nitrophenyl-β-D-Cellobioside

Spectroscopic methods are essential for the unambiguous identification and structural elucidation of 4-nitrophenyl-β-D-cellobioside. NMR spectroscopy provides detailed information about the atomic connectivity and stereochemistry of the molecule, while UV/Vis spectrophotometry confirms the presence of the chromogenic nitrophenyl group and is the basis for its application in enzymatic assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides comprehensive structural information about 4-nitrophenyl-β-D-cellobioside. Both ¹H and ¹³C NMR are used to confirm the identity and structure of the molecule. chemsynlab.com

In the ¹H NMR spectrum of carbohydrates, the anomeric protons are particularly diagnostic, typically resonating in the range of δ 4.4–6.0 ppm. nih.gov The chemical shifts and coupling constants of these and other protons in the sugar rings provide information on the anomeric configuration (α or β) and the conformation of the pyranose rings. For glycosides, the signals from the aglycone (the 4-nitrophenyl group in this case) are also observed in the aromatic region of the spectrum.

The ¹³C NMR spectrum offers a wider chemical shift dispersion, which helps to resolve individual carbon signals. nih.gov The chemical shifts of the anomeric carbons are indicative of the glycosidic linkage. In general, the analysis of ¹H and ¹³C NMR spectra, often complemented by two-dimensional NMR techniques, allows for the complete assignment of all proton and carbon signals, thus confirming the precise structure of 4-nitrophenyl-β-D-cellobioside.

Ultraviolet-Visible (UV/Vis) Spectrophotometry and Spectral Analysis

Ultraviolet-Visible (UV/Vis) spectrophotometry is a key technique for both the characterization and quantification of 4-nitrophenyl-β-D-cellobioside, primarily due to the strong UV absorbance of the 4-nitrophenyl group. The compound itself exhibits absorbance maxima at approximately 220 nm and 302 nm. caymanchem.com

The most significant application of UV/Vis spectrophotometry for this compound is in enzymatic assays for cellulases. chemicalbook.commedchemexpress.com In these assays, the hydrolysis of the glycosidic bond of 4-nitrophenyl-β-D-cellobioside by the enzyme releases 4-nitrophenol (B140041). chemicalbook.commedchemexpress.com Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion, which has a distinct yellow color and a strong absorbance maximum at around 400-405 nm. researchgate.netnih.gov The rate of formation of the 4-nitrophenolate ion, measured as an increase in absorbance at this wavelength, is directly proportional to the enzyme activity. megazyme.comnih.gov

Table 3: Key UV/Vis Spectral Data

| Compound | Condition | λmax (nm) | Application |

|---|---|---|---|

| 4-Nitrophenyl-β-D-cellobioside | - | ~220, ~302 caymanchem.com | Characterization |

| 4-Nitrophenol | Acidic/Neutral | ~317 | Product of hydrolysis |

Mass Spectrometry Coupled Techniques for Detailed Information

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an invaluable tool for obtaining detailed structural information and confirming the molecular weight of 4-nitrophenyl-β-D-cellobioside. chemsynlab.com This technique provides the exact mass of the molecule, which can be used to confirm its elemental composition.

In mass spectrometry, the molecule is ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint that can be used for structural elucidation. For glycosides, a common fragmentation pathway is the cleavage of the glycosidic bond, resulting in ions corresponding to the glycan (sugar) and aglycone (non-sugar) moieties. cdnsciencepub.com The analysis of these fragment ions can confirm the identity of both the sugar and the aglycone.

While specific mass spectral data for 4-nitrophenyl-β-D-cellobioside is not widely published, analysis of related nitrophenyl glycosides and cello-oligosaccharides provides insights into the expected fragmentation. nih.govnih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of non-volatile and thermally labile compounds like glycosides, often yielding a prominent molecular ion peak. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-butanol |

| 4-nitrophenol |

| 4-nitrophenyl-beta-D-cellobioside |

| Acetic acid |

| Acetonitrile |

| Ammonium acetate |

| Cellobiose (B7769950) |

| Citrate |

| Diphenylamine |

| Ethanol |

| Hydrochloric acid |

| Methanol |

| Sulfuric acid |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is instrumental in the analysis of this compound, allowing for its separation from complex mixtures and the precise determination of its molecular weight, as well as the identification and quantification of its hydrolysis products. chemsynlab.com

In a typical application, LC-MS is employed to monitor the enzymatic hydrolysis of PNPC. The reaction mixture, containing the enzyme and PNPC, is analyzed over time. The decrease in the concentration of PNPC and the corresponding increase in its hydrolysis products, such as p-nitrophenol and cellobiose, can be accurately measured. This provides valuable data for kinetic studies of cellulolytic enzymes. nih.govmdpi.com

Research has demonstrated the utility of LC-MS in studying the transglycosylation reactions catalyzed by certain enzymes, where the glycosyl moiety of PNPC is transferred to an acceptor molecule. For instance, the formation of cellotriose (B13521) (G3) and p-nitrophenyl-glucoside (pNP-G1) as byproducts of PNPC hydrolysis by an endocellulase from Thermobifida fusca has been detected and quantified using LC-MS. nih.gov

The following table summarizes a representative set of parameters for the LC-MS analysis of PNPC and its derivatives, based on methods developed for similar nitrophenyl glycosides and their metabolites. nih.govnih.gov

Table 1: Illustrative LC-MS Parameters for the Analysis of this compound and Related Compounds

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase column |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.01 M citrate buffer, pH 6.2) and an organic solvent (e.g., methanol or acetonitrile) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Injection Volume | 20 µL nih.gov |

| Temperature | Ambient |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive or Negative Ion Mode |

| Detection | UV detection at 290 nm for simultaneous detection of p-nitrophenol and its conjugates nih.gov |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is another powerful analytical technique that offers high separation efficiency, short analysis times, and minimal sample consumption, making it well-suited for the analysis of this compound and its enzymatic reaction products. nih.govmdpi.com CE separates molecules based on their electrophoretic mobility in an electric field, which is influenced by the molecule's charge and size. researchgate.net

In the context of PNPC analysis, Capillary Zone Electrophoresis (CZE) is a commonly employed mode. Research has shown that CZE can be optimized for the separation of nitrophenol isomers, which is relevant for the analysis of the hydrolysis product p-nitrophenol. nrel.gov Furthermore, CE methods have been developed for the sensitive determination of various analytes, including those with chromogenic properties like PNPC. sigmaaldrich.com

A study on the separation of nitroaniline isomers by CZE with amperometric detection highlights the potential for high sensitivity, with detection limits in the nanomolar range. nih.gov While this study does not directly analyze PNPC, the methodology for separating and detecting nitro-aromatic compounds is transferable.

The following table outlines typical parameters for a Capillary Zone Electrophoresis method applicable to the analysis of nitrophenyl glycosides like PNPC. nih.govmdpi.com

Table 2: Representative Capillary Electrophoresis Parameters for the Analysis of Nitrophenyl Glycosides

| Parameter | Setting |

| Capillary | |

| Type | Fused-silica capillary |

| Dimensions | e.g., 90 cm length x 50 µm internal diameter mdpi.com |

| Electrolyte | |

| Composition | e.g., 20 mM Ammonium Hydrogen Carbonate (NH4HCO3) nih.gov or 0.5 M Ammonium Hydroxide (NH4OH) mdpi.com |

| Separation Conditions | |

| Voltage | +30 kV mdpi.com |

| Injection | Hydrodynamic injection (e.g., 50 mbar for 4 s) mdpi.com |

| Temperature | 25 °C mdpi.com |

| Detection | |

| Method | UV detection (e.g., at 210 nm) mdpi.com or Mass Spectrometry (MS) |

| Sheath Liquid (for CE-MS) | e.g., Isopropanol:water (1:1 v/v) mdpi.com |

The coupling of CE with mass spectrometry (CE-MS) further enhances the analytical capabilities by providing structural information and improving the certainty of analyte identification. nih.govmdpi.com This combination is particularly valuable for complex samples where baseline separation of all components by CE alone may be challenging.

Enzymatic Hydrolysis Mechanisms and Kinetics of 4 Nitrophenyl β D Cellobioside

Hydrolysis Pathways and Product Formation

The enzymatic conversion of 4-nitrophenyl-β-D-cellobioside can proceed through distinct pathways, primarily hydrolysis and, under certain conditions, transglycosylation. The predominant outcome is the hydrolytic cleavage of the glycosidic bond.

The principal enzymatic reaction pathway for 4-nitrophenyl-β-D-cellobioside involves the hydrolysis of the aglyconic bond. nih.govsigmaaldrich.cn This cleavage is catalyzed by enzymes such as cellobiohydrolases or β-glucosidases, which attack the β-(1→4) glycosidic linkage connecting the cellobiose (B7769950) moiety to the nitrophenyl group. researchgate.netnih.gov The reaction yields two primary products: cellobiose and p-nitrophenol. nih.govresearchgate.netsigmaaldrich.cn

The release of p-nitrophenol, a chromogenic compound, is the basis for its use as a reporter substrate in enzyme assays. nih.govmedchemexpress.com When the reaction is stopped by alkalinization, the p-nitrophenol is converted to the p-nitrophenolate anion, which exhibits a strong absorbance at approximately 405-420 nm, allowing for sensitive and continuous monitoring of the reaction rate. medchemexpress.comnrel.govchemrxiv.org This direct relationship between product formation and a measurable color change makes pNPC an invaluable tool for characterizing enzyme activity. chemsynlab.com For instance, the catalytic activity of cellobiohydrolase I (CBH I) from Phanerochaete chrysosporium and endoglucanase Cel5A from Thermobifida fusca have been effectively studied by monitoring the release of p-nitrophenol from pNPC. nih.govsigmaaldrich.cn

In addition to hydrolysis, a competing reaction known as transglycosylation can occur. nih.gov In this pathway, the glycosyl moiety of the substrate, instead of being transferred to a water molecule, is transferred to another acceptor molecule, which can be another substrate molecule or a product of hydrolysis. nih.govresearchgate.net

Studies on the hydrolysis of pNPC by the catalytic domain of the endocellulase Cel5A from Thermobifida fusca have confirmed the presence of a transglycosylation pathway. nih.gov Alongside the primary products, cellobiose and p-nitrophenol, the formation of cellotriose (B13521) and p-nitrophenyl-β-D-glucoside was also detected. nih.gov The production of cellotriose suggests that a cellobiose unit is transferred to another cellobiose molecule, while the formation of p-nitrophenyl-β-D-glucoside indicates the transfer of a glucose unit to a p-nitrophenol molecule or the hydrolysis of the terminal glucose from pNPC. This demonstrates that the enzyme can utilize the substrate not only for hydrolysis but also for the synthesis of larger oligosaccharides. nih.govnih.gov

Enzyme Kinetics and Mechanistic Modeling

The study of the enzymatic hydrolysis of 4-nitrophenyl-β-D-cellobioside involves detailed kinetic analysis to understand the efficiency and mechanism of the catalyzing enzyme. This includes the determination of key kinetic parameters and the development of models that can accurately describe the reaction progress.

Kinetic studies on different enzymes reveal significant variations in these parameters for pNPC hydrolysis. For example, when comparing the cellobiohydrolases TrCel7A from Trichoderma reesei and PcCel7D from Phanerochaete chrysosporium, PcCel7D generally shows higher kcat values but also higher Kₘ values, suggesting a faster turnover but weaker apparent affinity for pNPC compared to TrCel7A. nih.govnrel.gov The purified β-glucosidase from the larvae of Rhynchophorus palmarum has also been characterized using pNPC, yielding specific Kₘ and kcat/Kₘ values that highlight its high affinity and efficiency towards this substrate. nih.gov

Table 1: Comparison of Kinetic Constants for pNPC Hydrolysis by Different Enzymes

| Enzyme | kcat (s⁻¹) | Kₘ (mM) | kcat/Kₘ (s⁻¹mM⁻¹) |

|---|---|---|---|

| Trichoderma reesei Cel7A (TrCel7A) | 0.005 | 0.04 | 0.125 |

| Phanerochaete chrysosporium Cel7D (PcCel7D) | 0.02 | 0.1 | 0.2 |

| Rhynchophorus palmarum β-glucosidase | Not specified | 0.18 | 240.48 |

Note: Data for TrCel7A and PcCel7D are approximate values derived from graphical representations in the source material. nrel.gov Data for R. palmarum β-glucosidase is as reported. nih.gov

For complex enzymatic reactions involving multiple steps and intermediates, such as the hydrolysis and transglycosylation of pNPC, deriving a rate expression can be challenging. The quasi-steady-state assumption (QSSA) is a mathematical simplification often employed in these cases. nih.govscispace.com The QSSA posits that the concentration of the intermediate enzyme-substrate complex remains relatively constant over the time scale of interest because its rate of formation is approximately equal to its rate of breakdown. scispace.comuniroma1.it

In the mechanistic modeling of pNPC hydrolysis by Thermobifida fusca Cel5Acd, the QSSA was applied to three intermediate species in the proposed reaction mechanism. nih.gov This assumption allows for the derivation of a rate expression for the formation of p-nitrophenol as a function of enzyme and substrate concentrations and several lumped kinetic parameters. The validity of the QSSA is crucial and can be rigorously justified under specific conditions, ensuring that the simplified model accurately reflects the actual reaction kinetics. nih.gov The resulting integrated rate expression has been shown to account well for experimental data over a range of conditions, providing a stringent test of the underlying mechanistic model. nih.govresearchgate.net

A significant factor complicating the kinetics of pNPC hydrolysis by certain enzymes, particularly cellobiohydrolases like TrCel7A, is the phenomenon of non-productive binding. nih.govnrel.gov Non-productive binding occurs when a substrate molecule binds to the enzyme in an orientation that does not lead to catalysis and product formation. researchgate.netnrel.gov

Factors Influencing Enzymatic Hydrolysis Rate and Efficiency of 4-Nitrophenyl-β-D-Cellobioside

The rate and efficiency of the enzymatic hydrolysis of 4-nitrophenyl-β-D-cellobioside (pNPC) are governed by several key factors. These include the pH of the reaction environment, the concentration of the substrate itself, and the isotopic composition of the solvent. Understanding these factors is crucial for optimizing cellulase (B1617823) activity and for elucidating the intricate mechanisms of glycoside hydrolysis.

pH-Rate Constant Profiles and Mechanistic Regimes

The pH of the reaction medium significantly impacts the rate of enzymatic hydrolysis of pNPC, often exhibiting a bell-shaped profile with an optimal pH at which the enzyme displays maximum activity. For instance, the cellobiohydrolase from Trichoderma viride shows a maximum rate for cellobiose hydrolysis at pH 5.2, with pK values for the enzyme being 3.5 and 6.8. nih.gov Similarly, a β-glucosidase from Myceliophthora thermophila demonstrated optimal activity at pH 5.0 when using 4-nitrophenyl β-D-glucopyranoside (pNPG), a related substrate. researchgate.net However, the pH profile can differ depending on the substrate. The same T. viride cellobiase, when acting on pNPG, showed a different pH-rate profile where the rate increased with decreasing pH below 4.5, remained constant between pH 4.5 and 6, and decreased above pH 6, indicating an enzyme pK value of 7.3. nih.gov

These pH-dependent changes in reaction rates reflect different mechanistic regimes. Studies on the non-enzymatic hydrolysis of the related compound 4-nitrophenyl β-D-glucoside have identified distinct mechanisms at different pH values. acs.orgchemrxiv.orgacs.orgunimelb.edu.auchemrxiv.org At low pH, a specific acid-catalyzed unimolecular mechanism is observed. acs.orgchemrxiv.org In the neutral, pH-independent region, the reaction proceeds through a dissociative mechanism involving water attack. acs.orgchemrxiv.orgacs.org Under basic conditions, the mechanism can shift to a bimolecular nucleophilic substitution or, at high pH, involve neighboring group participation by the C2-oxyanion. acs.orgchemrxiv.orgacs.orgchemrxiv.org While these studies are on a related glucoside, they provide a framework for understanding the potential pH-dependent mechanisms in the enzymatic hydrolysis of pNPC. The pH optima observed in enzymatic reactions are a result of the ionization states of critical amino acid residues in the enzyme's active site, which must be appropriately protonated or deprotonated for efficient catalysis.

Substrate Concentration Effects and Inhibitory Behavior

The concentration of 4-nitrophenyl-β-D-cellobioside influences the rate of its enzymatic hydrolysis, typically following Michaelis-Menten kinetics at lower concentrations. However, at higher concentrations, substrate inhibition can occur. This phenomenon, where the reaction rate decreases at supra-optimal substrate concentrations, is a notable characteristic of some cellulases.

Cellobiohydrolases, a major class of enzymes that hydrolyze pNPC, are particularly susceptible to product inhibition by cellobiose. nrel.gov As the hydrolysis of pNPC produces cellobiose and p-nitrophenol, the accumulating cellobiose can bind to the enzyme's active site, specifically the +1/+2 product binding sites, and impede further substrate hydrolysis. nrel.gov This product inhibition is a significant factor in industrial applications where high substrate and product concentrations are common. nih.gov

Furthermore, studies comparing different chromogenic substrates have revealed that the kinetic parameters, the Michaelis-Menten constant (KM) and the catalytic rate constant (kcat), vary significantly. nih.gov For example, a comparison of two GH7 cellobiohydrolases, TrCel7A from Trichoderma reesei and PcCel7D from Phanerochaete chrysosporium, showed that PcCel7D consistently had higher turnover rates (kcat) but also higher KM values than TrCel7A when acting on pNPC and other similar substrates. nih.gov This suggests that while PcCel7D is a faster enzyme, it has a lower affinity for the substrate compared to TrCel7A. The kinetic data for these enzymes on various substrates are summarized in the table below.

| Substrate | Enzyme | kcat (s-1) | KM (mM) | kcat/KM (s-1mM-1) |

|---|---|---|---|---|

| pNPC | TrCel7A | 0.021 ± 0.001 | 0.12 ± 0.01 | 0.18 |

| PcCel7D | 0.43 ± 0.01 | 0.43 ± 0.03 | 1.0 | |

| pNPL | TrCel7A | 0.0038 ± 0.0001 | 0.073 ± 0.006 | 0.052 |

| PcCel7D | 0.045 ± 0.001 | 0.29 ± 0.02 | 0.16 | |

| oNPC | TrCel7A | 0.0016 ± 0.0001 | 0.11 ± 0.02 | 0.015 |

| PcCel7D | 0.017 ± 0.001 | 0.24 ± 0.02 | 0.071 | |

| MUC | TrCel7A | 0.083 ± 0.001 | 0.051 ± 0.003 | 1.6 |

| PcCel7D | 0.70 ± 0.02 | 0.15 ± 0.01 | 4.7 |

Solvent Isotope Effects on Hydrolysis

Solvent isotope effects, observed when a reaction is carried out in a deuterium-labeled solvent like heavy water (D₂O) instead of water (H₂O), provide valuable insights into the reaction mechanism, particularly the role of proton transfer in the rate-determining step. chem-station.com For glycoside hydrolysis, these effects can help distinguish between different catalytic mechanisms.

In the non-enzymatic hydrolysis of the related 4-nitrophenyl β-D-glucoside, distinct solvent isotope effects are seen in different pH regions. acs.orgchemrxiv.orgchemrxiv.org In the acidic region, an inverse kinetic isotope effect (k(H₃O⁺)/k(D₃O⁺) = 0.63-0.65) is observed, indicating a pre-equilibrium protonation of the substrate before the rate-limiting step. acs.orgchemrxiv.orgacs.orgchemrxiv.org A reaction that is faster in D₂O than in H₂O is said to exhibit an inverse isotope effect. chem-station.com

In the pH-independent region, a normal solvent isotope effect of kH/kD = 1.5 is seen, which is indicative of general acid/base catalysis where a single proton is in flight during the rate-determining step. acs.orgchemrxiv.orgacs.orgchemrxiv.org When extrapolated to zero buffer concentration, a small solvent isotope effect of k(H₂O)/k(D₂O) = 1.1 is observed, consistent with a dissociative mechanism involving water attack. acs.orgchemrxiv.orgacs.org

Under basic conditions, an inverse solvent isotope effect of k(HO⁻)/k(DO⁻) = 0.5-0.6 is reported, suggesting mechanisms such as a bimolecular concerted reaction or the formation of a 1,2-anhydrosugar as the rate-determining step. acs.orgchemrxiv.orgacs.org

While these data pertain to a closely related glucoside, they establish the principles of how solvent isotope effects can be used to probe the mechanism of hydrolysis. In the context of enzymatic hydrolysis of pNPC, measuring the solvent isotope effect can help to elucidate the catalytic mechanism of the specific cellulase, including whether proton transfer is a key part of the rate-limiting step.

| pH Region | Isotope Effect | Value | Inferred Mechanism |

|---|---|---|---|

| Acidic | k(H₃O⁺)/k(D₃O⁺) | 0.63 - 0.65 | Pre-equilibrium protonation |

| pH-Independent (1 M Buffer) | kH/kD | 1.5 | General acid/base catalysis |

| pH-Independent (Zero Buffer) | k(H₂O)/k(D₂O) | 1.1 | Dissociative mechanism |

| Mildly Basic | k(HO⁻)/k(DO⁻) | 0.5 | Bimolecular concerted mechanism |

| Strongly Basic | k(HO⁻)/k(DO⁻) | 0.6 | 1,2-anhydrosugar formation is rate-determining |

Substrate Specificity and Enzyme Substrate Interactions

Specificity for Glycoside Hydrolase Families

Cellulases (Endoglucanases, Exoglucanases, Cellobiohydrolases)

4-Nitrophenyl-β-D-cellobioside serves as a substrate for a range of cellulolytic enzymes, including endoglucanases, exoglucanases, and cellobiohydrolases. scientificlabs.comsigmaaldrich.com These enzymes hydrolyze the β-1,4-glycosidic bond in pNPC, releasing p-nitrophenol, which can be quantified to determine enzyme activity. sigmaaldrich.com

For instance, pNPC has been utilized to study the activity of endoglucanase 1 from Trichoderma harzianum and endoglucanase J30. scientificlabs.comchemsynlab.comcaymanchem.com Research on endoglucanase from Aspergillus niger demonstrated a four-fold increase in activity towards pNPC in the presence of the surfactant azoTAB under UV light. biorxiv.org

Cellobiohydrolases (exoglucanases), which cleave cellobiose (B7769950) units from the non-reducing end of cellulose (B213188), also act on pNPC. nih.gov A procedure has been developed to selectively measure exoglucanase activity in a mixture of cellulolytic enzymes using pNPC as a substrate, with the interference from β-glucosidases being inhibited by D-glucono-1,5-δ-lactone. nih.gov The catalytic domain of the endocellulase Cel5A from Thermobifida fusca has been shown to hydrolyze pNPC, primarily at the aglyconic bond to produce cellobiose and p-nitrophenol. nih.gov

The table below summarizes the kinetic parameters of two GH7 cellobiohydrolases with pNPC.

| Enzyme | Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (s⁻¹mM⁻¹) |

| Trichoderma reesei Cel7A | pNPC | 0.0031 | 0.20 | 0.016 |

| Phanerochaete chrysosporium Cel7D | pNPC | 0.016 | 0.76 | 0.021 |

Data sourced from a study on GH7 cellobiohydrolases. nrel.gov

β-Glucosidases and Aryl β-Glucosidases

β-Glucosidases are another major class of enzymes that hydrolyze pNPC. sigmaaldrich.comchemsynlab.comcaymanchem.com These enzymes can cleave both the agluconic bond (between the p-nitrophenyl group and the cellobiose moiety) and the holosidic bond (between the two glucose units). nih.gov The compound has been used to characterize β-glucosidases from Talaromyces xylanolyticum. chemsynlab.comcaymanchem.com Furthermore, aryl β-glucosidases, a subclass of β-glucosidases, also exhibit activity towards pNPC. chemsynlab.comcaymanchem.com

Glycoside Hydrolase Family 3 (GH3)

4-Nitrophenyl-β-D-cellobioside is a substrate for enzymes belonging to the Glycoside Hydrolase Family 3 (GH3). chemsynlab.comcaymanchem.com Specifically, it has been used to characterize the function of aryl β-glucosidases from Aspergillus oryzae that are part of this family. chemsynlab.comcaymanchem.com GH3 enzymes are known to have a wide range of specificities, including β-D-glucosidase and β-D-xylosidase activities. nih.govcazypedia.org

Glycoside Hydrolase Family 7 (GH7)

Enzymes in the Glycoside Hydrolase Family 7 (GH7), particularly cellobiohydrolases, are key players in cellulose degradation and are frequently assayed using pNPC. pdbj.orgnih.gov These enzymes act processively on cellulose chains. nih.gov Kinetic studies on GH7 cellobiohydrolases from Trichoderma reesei (TrCel7A) and Phanerochaete chrysosporium (PcCel7D) have revealed significant differences in their hydrolysis of pNPC, which are attributed to variations in non-productive binding. nrel.govpdbj.org PcCel7D generally shows higher turnover rates but also higher Michaelis-Menten constants compared to TrCel7A. pdbj.org

Other β-Glycosidases

Beyond the specific families mentioned, pNPC is a substrate for a broader range of β-glycosidases. chemsynlab.com Its utility extends to the study of various enzymes that hydrolyze β-glycosidic linkages. chemsynlab.com

Molecular Docking and Structural Analysis of Enzyme-Substrate Complexes

Molecular docking and structural analyses have provided valuable insights into the interactions between pNPC and various enzymes. Studies on 1,4-beta-D-glucan cellobiohydrolase I (CBHI) have shown that two points on the enzyme's surface interact with pNPC. nih.gov Isothermal titration calorimetry revealed that the binding of pNPC to CBHI is an irreversible process that involves conformational changes in the enzyme. nih.gov

Crystal structures of the GH7 cellobiohydrolase TrCel7A in complex with pNPC have shown that non-productive binding at the product site is a dominant mode. pdbj.org This non-productive binding is a key factor influencing the kinetic parameters of the enzyme. pdbj.org Molecular docking simulations with other glycoside hydrolases, such as those from Family 6, have been used to explore subsite binding and the energetic contributions of different subsites to ligand binding. nih.gov While not specific to pNPC, these studies highlight the methodologies that can be applied to understand its interaction with various enzymes.

Conformational Changes Upon Binding

The interaction between an enzyme and its substrate is a dynamic process involving significant structural adjustments in both molecules. Studies on the binding of pNPC to 1,4-beta-D-glucan cellobiohydrolase I (CBHI) have demonstrated these conformational shifts. nih.gov Using techniques like second-derivative fluorescence spectrometry, researchers have observed changes in the enzyme's structure upon reaching saturation binding with pNPC. nih.gov

Simultaneously, the pNPC molecule itself undergoes irreversible configurational changes as it binds to the enzyme and is subsequently converted to p-nitrophenyl (PNP) and cellobiose. nih.govsigmaaldrich.com Isothermal titration calorimetry (ITC) studies have confirmed that the binding process is irreversible and releases heat. nih.gov This suggests that the energy required for the substrate's configurational change is derived from cyclic conformational shifts within the enzyme during the binding and desorption phases of catalysis. nih.govsigmaaldrich.com This dynamic interplay is crucial for the release of products and the regeneration of the enzyme for subsequent catalytic cycles. nih.govsigmaaldrich.com

Identification of Enzyme-Substrate Interaction Sites

The precise location and nature of the interaction between an enzyme and pNPC are critical for catalysis. For the enzyme cellobiohydrolase I (CBHI), it has been determined that two specific points on the molecule's surface interact with the pNPC substrate. nih.gov More detailed insights have been gained from structural studies of glycoside hydrolase family 7 (GH7) enzymes, such as TrCel7A from Trichoderma reesei and PcCel7D from Phanerochaete chrysosporium. nrel.govnih.gov

Role of Hydrophobic Surfaces in Substrate Binding

The active sites of cellulases, particularly the tunnel in GH7 family enzymes, are lined with specific amino acid residues that facilitate substrate binding. nrel.gov A significant component of this binding is the interaction with hydrophobic surfaces. Aromatic amino acid residues, such as tryptophan, are often present in the active site and provide flat, hydrophobic surfaces that interact with the sugar rings of the cellulose chain or, in this case, the glucose units of pNPC. These interactions, known as stacking interactions, help to correctly position the substrate within the active site for catalysis. The processive nature of enzymes like cellobiohydrolases, which slide along a cellulose chain, is highly dependent on the affinity of the substrate for these binding sites, including the product sites where cellobiose is released after cleavage. nrel.gov

Mutagenesis Studies and Substrate Accommodation

Impact of Active Site Residue Mutations on Hydrolysis

Modifying key amino acid residues in the catalytic center of an enzyme can have profound effects on its interaction with substrates like pNPC. The catalytic mechanism of many cellulases involves a pair of glutamic acid residues acting as a catalytic acid/base and a nucleophile. researchgate.net

In studies on GH7 cellobiohydrolases, mutating the catalytic nucleophile (E212Q in TrCel7A) was used to trap the substrate in the active site for structural studies, highlighting the critical role of this residue in the hydrolytic step. nih.gov In a different study on a xylanase, which has a similar catalytic mechanism, mutating the acid/base catalyst (Glu-128 to a histidine) surprisingly increased the enzyme's affinity for a similar substrate, p-nitrophenyl-beta-D-xylobioside, by a thousand-fold. nih.gov However, this mutation also led to a significant reduction in catalytic activity, demonstrating that tight binding does not always equate to efficient catalysis. nih.gov This indicates a delicate balance where the enzyme must stabilize the transition state of the reaction more than the ground state of the enzyme-substrate complex. nih.gov

Kinetic studies on wild-type GH7 enzymes TrCel7A and PcCel7D with pNPC reveal significant differences in their hydrolytic efficiency, which can be attributed to subtle differences in their active sites.

Table 1: Kinetic Parameters of GH7 Cellobiohydrolases with 4-Nitrophenyl-β-D-cellobioside (pNPC)

| Enzyme | kcat (s⁻¹) | KM (mM) | kcat/KM (s⁻¹mM⁻¹) |

|---|---|---|---|

| TrCel7A | 0.005 | 0.057 | 0.088 |

| PcCel7D | 0.021 | 0.23 | 0.091 |

Data sourced from enzyme kinetics measurements of TrCel7A from Trichoderma reesei and PcCel7D from Phanerochaete chrysosporium. nrel.govnih.gov

Engineering Enzyme Specificity through Mutagenesis

Beyond studying enzyme mechanisms, mutagenesis is a key strategy for redesigning enzymes for specific applications. By altering substrate-binding sites, researchers can change an enzyme's substrate preference. For instance, chimeric xylanases were created by replacing substrate-binding modules. researchgate.net Replacing one module (M4) in a family F/10 xylanase significantly increased its catalytic rate (kcat) for pNPC from 2.2 s⁻¹ to 7.0 s⁻¹. researchgate.net

A novel approach termed "substrate-assisted catalysis" involves removing a catalytic residue from the enzyme via mutagenesis and then supplying a substrate that contains the missing functional group. nih.gov For example, when the catalytic histidine in subtilisin was replaced with alanine, the enzyme's activity was drastically reduced. nih.gov However, activity could be partially restored by using a substrate that contained a histidine residue in the correct position, effectively allowing the substrate to participate in its own catalysis. nih.gov This strategy offers a pathway to engineer enzymes with extremely high specificity for a desired substrate. nih.gov Similarly, site-directed mutagenesis of a β-glucosidase from Oenococcus oeni successfully created mutants with over three times the activity of the wild-type enzyme and enhanced thermal stability. mdpi.com

Applications of 4 Nitrophenyl β D Cellobioside in Enzyme Assays and Characterization

Measurement of Cellulase (B1617823) Activity

The enzymatic hydrolysis of 4-nitrophenyl-β-D-cellobioside by cellulases, such as exoglucanases, endoglucanases, and β-glucosidases, liberates p-nitrophenol (pNP). sigmaaldrich.comscientificlabs.com Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color and a strong absorbance at 400-420 nm. youtube.comnih.gov This colorimetric change allows for the straightforward quantification of enzyme activity using a spectrophotometer. The rate of pNP formation is directly proportional to the cellulase activity in the sample. nih.gov

Under acidic conditions, p-nitrophenol shows a UV absorption peak at 317 nm. nih.gov The choice of wavelength for spectrophotometric measurement depends on the pH of the reaction mixture.

Assays using p-nitrophenyl glycosides can be performed in either a continuous or non-continuous format. nih.gov

Non-Continuous Assay: In this format, the enzymatic reaction is allowed to proceed for a specific time and is then stopped, typically by adding a strong base like sodium carbonate or sodium hydroxide. This raises the pH, which both terminates the enzymatic reaction and develops the yellow color of the p-nitrophenolate ion for spectrophotometric reading. This method is often preferred for its enhanced sensitivity. nih.gov

Continuous Assay: This format involves real-time monitoring of the reaction as it occurs. While possible with p-nitrophenyl substrates, more sensitive continuous assays often utilize fluorogenic substrates like resorufin-β-D-cellobioside or 4-methylumbelliferyl-β-D-cellobioside. nih.govresearchgate.net The product of the reaction with resorufin-β-D-cellobioside, resorufin, has a pKa of 5.8, which permits continuous measurement of fluorescence at or near physiological pH. researchgate.net

Characterization of Specific Cellulolytic Enzymes

4-Nitrophenyl-β-D-cellobioside is instrumental in characterizing the activity and substrate specificity of individual cellulolytic enzymes. scbt.comchemsynlab.comcaymanchem.com

Endoglucanases, which randomly cleave internal β-1,4-glycosidic bonds in cellulose (B213188), can also hydrolyze pNPC. sigmaaldrich.com The substrate has been utilized to study the activity of endoglucanase J30 and to characterize endoglucanase 1 from Trichoderma harzianum. chemsynlab.comscientificlabs.comcaymanchem.com

A study on a recombinant endoglucanase I (Cel7B) from Trichoderma harzianum demonstrated its ability to hydrolyze a variety of substrates, including 4-nitrophenyl-β-D-cellobioside, with a specific activity of 18 U/mg. nih.gov Research on an endo-β-1,4-d-glucanase from Trichoderma harzianum strain HZN11, purified to homogeneity, showed a specific activity of 66.25 U/mg. nih.gov

β-glucosidases are enzymes that hydrolyze β-glycosidic bonds, including those in cellobiose (B7769950) and, in some cases, pNPC. chemsynlab.comjmb.or.kr The substrate has been used to characterize β-glucosidase from Talaromyces xylanolyticum and glycoside hydrolase family 3 (GH3) aryl β-glucosidases from Aspergillus oryzae. chemsynlab.comcaymanchem.com

A β-glucosidase from Termitomyces clypeatus showed high activity towards p-nitrophenyl-β-D-glucopyranoside and cellobiose, with K_m values of 0.5 mM and 1.25 mM, respectively. nih.gov The V_max values for these substrates were 95 and 91 µmol/min per mg of protein. nih.gov

| Enzyme Source | Substrate | K_m (mM) | V_max (µmol/min/mg) |

| Termitomyces clypeatus | p-nitrophenyl-β-D-glucopyranoside | 0.5 | 95 |

| Termitomyces clypeatus | Cellobiose | 1.25 | 91 |

This table presents kinetic parameters of β-glucosidase from Termitomyces clypeatus.

Cellobiohydrolases, or exocellulases, act processively on the ends of cellulose chains, releasing cellobiose units. nih.gov 4-Nitrophenyl-β-D-cellobioside is a key substrate for assaying the activity of these enzymes. sigmaaldrich.comscientificlabs.com The interference from β-glucosidases, which can also hydrolyze pNPC, can be overcome by using a specific inhibitor of β-glucosidases, D-glucono-1,5-δ-lactone. nih.gov

The characterization of a cellobiohydrolase I (CbhI) from Trichoderma virens expressed in Aspergillus niger revealed a specific activity of 4.195 U/mg and a K_m value of 1.88 mM when using pNPC as the substrate. nih.gov The catalytic efficiency (k_cat/K_m) was determined to be 5.68 × 10⁻⁴ mM⁻¹s⁻¹. nih.gov Similarly, cellobiohydrolase I from Trichoderma harzianum displayed a specific activity of 1.53 U/mg against pNPC. researchgate.net

| Enzyme | Source Organism | Specific Activity (U/mg) | K_m (mM) | k_cat/K_m (mM⁻¹s⁻¹) |

| Cellobiohydrolase I (CbhI) | Trichoderma virens | 4.195 | 1.88 | 5.68 × 10⁻⁴ |

| Cellobiohydrolase I (ThCBHI) | Trichoderma harzianum | 1.53 | - | - |

This table summarizes the kinetic parameters of cellobiohydrolases from different fungal sources using 4-nitrophenyl-β-D-cellobioside as the substrate.

Use in Microbial Community Enzyme Activity Profiling

4-Nitrophenyl-β-D-cellobioside (pNPC) is a valuable chromogenic substrate for profiling the cellulolytic activity within complex microbial communities. sigmaaldrich.comscientificlabs.com Its application allows researchers to specifically assay for the activity of β-D-celluliosidases or cellobiohydrolases (exocellulases), which are key enzymes in the breakdown of cellulose. sigmaaldrich.comscientificlabs.co.uk The enzymatic hydrolysis of pNPC by these enzymes releases p-nitrophenol (PNP), a yellow-colored compound that can be easily quantified spectrophotometrically, providing a measure of enzyme activity. scientificlabs.commedchemexpress.comnih.gov

The study of cellulase systems in microbial consortia is fundamental to understanding the degradation of lignocellulosic biomass in various environments, from soil and compost to industrial bioreactors. nih.govmdpi.com By employing pNPC, researchers can gain insights into the functional capacity of a microbial community to degrade cellulose. This is particularly important in fields like biofuel research, where identifying microbial communities with high cellulolytic potential is a key objective. chemsynlab.com

The process generally involves incubating a sample from the microbial community (e.g., a soil extract or a culture supernatant) with a solution of pNPC. researchgate.net The rate of p-nitrophenol release is then monitored over time to determine the enzyme activity. nih.govresearchgate.net This method allows for a relatively high-throughput screening of different microbial communities or for monitoring changes in cellulolytic activity over time in response to environmental perturbations.

One of the key advantages of using pNPC in this context is its ability to specifically target cellobiohydrolases. These enzymes play a crucial role in the degradation of crystalline cellulose by processively cleaving cellobiose units from the ends of cellulose chains. nih.gov Therefore, pNPC provides a means to assess this specific and important aspect of cellulolysis within a mixed microbial population.

However, it is important to note that other enzymes, such as endoglucanases and β-glucosidases, can also hydrolyze pNPC, although often with different efficiencies. scientificlabs.commedchemexpress.com Endoglucanases cleave internal bonds in the cellulose chain, while β-glucosidases hydrolyze cellobiose to glucose. nih.govnih.gov To differentiate between the activities of these various enzymes, pNPC is often used in conjunction with other substrates or with specific inhibitors. For instance, the interference from β-glucosidases can be minimized by adding D-glucono-1,5-δ-lactone, a specific inhibitor of this enzyme class. nih.gov

Table 1: Research Findings on the Use of 4-Nitrophenyl-β-D-Cellobioside in Microbial Community Enzyme Activity Profiling

| Research Focus | Key Findings | Reference |

| Assaying Cellulase Activity in Microbial Communities | 4-Nitrophenyl-β-D-cellobioside is a suitable substrate for assaying β-D-celluliosidase or cellobiohydrolase (exocellulase) activity in microbial communities. | sigmaaldrich.comscientificlabs.comscientificlabs.co.uk |

| Characterization of Fungal Endoglucanase | pNPC was used to characterize the function of endoglucanase 1 from Trichoderma harzianum. | chemsynlab.comcaymanchem.com |

| Characterization of Fungal β-Glucosidase | The substrate was employed to characterize β-glucosidase from Talaromyces xylanolyticum. | chemsynlab.comcaymanchem.com |

| Characterization of Fungal Aryl β-Glucosidases | pNPC aided in the characterization of glycoside hydrolase family 3 (GH3) aryl β-glucosidases from Aspergillus oryzae. | chemsynlab.comcaymanchem.com |

| Study of Endoglucanase J30 Activity | The compound served as a substrate to investigate the activity of endoglucanase J30. | sigmaaldrich.comscientificlabs.com |

Development of More Sensitive and Specific Assays

The use of 4-nitrophenyl-β-D-cellobioside has been instrumental in the development of more sensitive and specific assays for cellulase activity. chemsynlab.com While pNPC itself provides a reliable method for measuring the activity of certain cellulases, ongoing research focuses on refining these assays to improve their specificity and sensitivity. chemsynlab.comnih.gov

One area of development involves the synthesis of modified pNPC derivatives. chemsynlab.com These modifications can be designed to make the substrate more specific for a particular type of cellulase or to enhance the signal produced upon hydrolysis, thereby increasing the sensitivity of the assay. For example, research has explored the use of different chromophores or fluorophores attached to the cellobiose molecule to achieve lower detection limits. The development of a long-wavelength fluorescent substrate, resorufin-beta-D-cellobioside, exemplifies this approach, offering continuous fluorometric determination of cellulase activity. medchemexpress.com

Another strategy to enhance assay specificity involves coupling the enzymatic reaction with other analytical techniques. chemsynlab.com For instance, liquid chromatography-mass spectrometry (LC-MS) and capillary electrophoresis (CE) can be used to separate and identify the specific products of pNPC hydrolysis. chemsynlab.com This provides more detailed information about the enzyme's mode of action than spectrophotometry alone.

The development of automatable, high-throughput screening methods is another significant advancement. nih.gov By adapting pNPC-based assays for use in microplate formats, researchers can rapidly screen large numbers of enzyme variants or microbial strains for desired cellulolytic activities. This is crucial for applications in directed evolution and metabolic engineering, where the goal is to develop more efficient cellulases for industrial processes. nih.gov

Recent research has also led to the development of novel substrates, such as 4,6-O-(3-ketobutylidene)-4-nitrophenyl-β-d-cellopentaoside, for determining the synergistic action of different cellulases. mq.edu.au These more complex substrates can provide a more accurate model for the enzymatic degradation of natural cellulose.

Table 2: Research Findings on the Development of More Sensitive and Specific Assays Using 4-Nitrophenyl-β-D-Cellobioside and its Analogs

| Research Focus | Key Findings | Reference |

| Development of Specific Substrates | A specific and sensitive substrate for endo-1,4-β-glucanase was prepared using a benzylidene end-blocked 2-chloro-4-nitrophenyl-β-cellotrioside in the presence of thermostable β-glucosidase, preventing hydrolysis by exo-acting enzymes. | nih.gov |

| Kinetics of Hydrolysis and Transglycosylation | A mechanistic model was developed for the hydrolysis and transglycosylation of pNPC by an endocellulase from Thermobifida fusca, allowing for precise quantification of kinetic parameters. | nih.govresearchgate.net |

| Selective Determination of Exo-1,4,-β-glucanases | A procedure using pNPC or p-nitrophenyl-β-D-lactoside (pNPL) with the addition of a β-glucosidase inhibitor (D-glucono-1,5-δ-lactone) was formulated for the selective measurement of exoglucanase activity in a mixture of cellulolytic enzymes. | nih.gov |

| Enzymatic Synthesis of Novel Chromogenic Substrates | A simple enzymatic method was developed to synthesize 4-nitrophenyl β-D-xylopyranosyl-1,4-β-D-xylopyranoside, a chromogenic substrate for differentiating endoxylanases. | nih.gov |

| Synergistic Action of Cellulases | 4,6-O-(3-ketobutylidene)-4-nitrophenyl-β-d-cellopentaoside was shown to be a suitable substrate for determining the synergistic action of β-glucosidase and endoglucanase. | mq.edu.au |

Advanced Research Perspectives and Future Directions

Exploration of Structure-Function Relationships in Glycosidases using 4-Nitrophenyl-β-D-cellobioside

4-Nitrophenyl-β-D-cellobioside (pNPC) is a valuable tool for investigating the structure-function relationships of glycosidases, particularly cellulases. chemsynlab.comcaymanchem.com As a chromogenic substrate, its hydrolysis by these enzymes releases 4-nitrophenol (B140041), a yellow compound that can be easily quantified spectrophotometrically. nih.govresearchgate.net This allows for the straightforward determination of enzyme activity and kinetic parameters.

The use of pNPC has been instrumental in characterizing a variety of glycosidases. For instance, it has been employed to study endoglucanase 1 from Trichoderma harzianum, β-glucosidase from Talaromyces xylanolyticum, and glycoside hydrolase family 3 (GH3) aryl β-glucosidases from Aspergillus oryzae. caymanchem.com Furthermore, pNPC has been used to assay the activity of cellobiohydrolases (exocellulases) in microbial communities and to study the activity of endoglucanase J30.

A key area of research involves understanding how the structure of the enzyme's active site dictates its interaction with substrates like pNPC. Studies on GH7 cellobiohydrolases have revealed that non-productive binding, where the substrate binds in a way that does not lead to catalysis, is a significant factor influencing the kinetics of pNPC hydrolysis. nih.gov This highlights the importance of the active site's architecture in determining catalytic efficiency.

By comparing the hydrolysis of pNPC and its analogs by different glycosidases, researchers can gain insights into the specific roles of amino acid residues within the active site. For example, studies have identified key acidic residues that act as proton donors and nucleophiles in the catalytic mechanism. researchgate.net The modification of these residues through site-directed mutagenesis, coupled with kinetic analysis using pNPC, allows for a detailed mapping of the active site and a deeper understanding of the catalytic mechanism.

Development of Novel Substrate Analogs and Probes

The foundational use of 4-nitrophenyl-β-D-cellobioside has spurred the development of a variety of novel substrate analogs and probes to further investigate glycosidase activity. chemsynlab.comnih.gov These new tools are designed to offer enhanced sensitivity, specificity, or to probe different aspects of the enzymatic reaction.

One area of development focuses on creating substrates that are more specific for certain types of cellulases. For example, benzylidene end-blocked 2-chloro-4-nitrophenyl-β-cellotrioside has been synthesized as a specific substrate for endo-1,4-β-glucanase. nih.gov The benzylidene group protects the substrate from hydrolysis by exo-acting enzymes, ensuring that the observed activity is specific to endoglucanases.

In addition to chromogenic substrates, fluorogenic substrates like methylumbelliferyl-β-D-cellobioside have been developed. nih.gov These substrates offer higher sensitivity, allowing for the detection of lower levels of enzyme activity. Another related compound, o-nitrophenyl-β-D-cellobioside (oNPC), has been explored as an active-site probe for fluorometric determination of dissociation constants for other ligands. nih.gov

The synthesis of modified pNPC derivatives is an active area of research. chemsynlab.com These modifications can include altering the aglycone (the non-sugar part) or the glycone (the sugar part) of the molecule. By systematically changing the structure of the substrate, researchers can probe the active site of glycosidases in fine detail and better understand the structural determinants of substrate recognition and catalysis. These novel analogs are crucial for developing more sensitive and specific assays for a wide range of applications, from basic research to industrial process monitoring. chemsynlab.com

Implications for Industrial and Biotechnological Applications

The insights gained from using 4-nitrophenyl-β-D-cellobioside and its analogs have significant implications for various industrial and biotechnological processes. chemsynlab.commoleculardepot.com The ability to accurately measure the activity of cellulases and related enzymes is critical for optimizing these applications.

Bioenergy and Biofuel Production

In the production of biofuels from lignocellulosic biomass, cellulases play a central role in breaking down plant cell walls into fermentable sugars. chemsynlab.comnovonesis.com 4-Nitrophenyl-β-D-cellobioside is used to screen for and characterize new cellulases with improved efficiency and stability, which is crucial for making the biofuel production process more economically viable. By providing a standardized assay, pNPC allows for the comparison of different enzymes and the optimization of enzyme cocktails for specific types of biomass. The development of more robust and efficient cellulases is a key factor in advancing the bioenergy sector. chemsynlab.com

Biomass Conversion Industry

Beyond biofuels, the broader biomass conversion industry relies on cellulases for the production of a wide range of bio-based chemicals and materials. The enzymatic hydrolysis of cellulose (B213188) can yield glucose, which can then be used as a feedstock for the production of bioplastics, organic acids, and other valuable products. The use of pNPC in research and development helps to improve the efficiency of these conversion processes, contributing to a more sustainable and circular bioeconomy.

Food Industry

In the food industry, β-glucosidases have several applications, including the enhancement of flavors and aromas in fruit juices and wine. These enzymes can release volatile compounds from their glycosylated precursors. While not a direct additive, the study of these enzymes using substrates like pNPC contributes to the development of enzymatic processes that can improve food quality. Additionally, β-galactosidase, a related enzyme, is used to hydrolyze lactose (B1674315) in dairy products for lactose-intolerant consumers. nih.gov The principles of enzyme characterization using chromogenic substrates are applicable across these different areas of the food industry.

Investigation of Enzymatic Action in Complex Biological Systems

The study of enzymatic action in complex biological systems presents a significant challenge due to the heterogeneity of the environment and the presence of numerous interacting components. 4-nitrophenyl-beta-D-cellobioside (pNPC) serves as a specific and sensitive tool to dissect cellulolytic activity within these matrices, offering a window into the functional dynamics of these ecosystems.

One of the most significant applications of pNPC is in the field of soil enzymology. Soil is a complex mosaic of organic matter, minerals, and a vast diversity of microorganisms. The breakdown of cellulose, a major component of plant-derived organic matter, is a critical process in carbon cycling. Cellobiohydrolases, which are key enzymes in this process, can be effectively assayed using pNPC. The substrate allows for the quantification of potential enzyme activity, providing insights into the soil's capacity to decompose cellulose.

Recent research has focused on developing and optimizing assay protocols for measuring the activity of cellulose 1,4-β-cellobiosidase in soil. nih.gov These studies have determined key kinetic parameters, such as the Michaelis constant (K_m) and maximum reaction velocity (V_max), which are crucial for understanding enzyme efficiency and substrate affinity in the soil matrix. For instance, a study on various soil types demonstrated a range of K_m values from 0.08 to 0.51 mM and V_max values from 71.5 to 318.1 µmol kg soil⁻¹ h⁻¹. nih.gov This variability highlights the influence of different soil properties and microbial community compositions on cellulolytic activity.

| Soil Type | K_m (mM) | V_max (µmol kg soil⁻¹ h⁻¹) | Reference |

|---|---|---|---|

| Easpalept | 0.26 | 144.2 | nih.gov |

| Haplustalf | 0.18 | 71.5 | nih.gov |

| Argiudoll | 0.51 | 318.1 | nih.gov |

| Hapludalf | 0.08 | 109.9 | nih.gov |

| Paleudalf | 0.12 | 125.8 | nih.gov |

| Fragiudalf | 0.33 | 250.6 | nih.gov |